molecular formula C25H22N6O3S2 B3989270 ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B3989270
M. Wt: 518.6 g/mol
InChI Key: UUZLMNNZBWYUOF-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazinoindole core, followed by the introduction of the sulfanyl group and subsequent acetylation. The final steps involve the formation of the thiazole ring and esterification to yield the ethyl ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.

    Medicine: Research has indicated its potential use in cancer therapy due to its ability to interfere with cellular processes critical for cancer cell survival.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it may induce apoptosis by interfering with mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other triazinoindole derivatives, such as:

    5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity and applications.

    Indole derivatives:

Properties

IUPAC Name

ethyl 2-[[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3S2/c1-3-34-23(33)21-15(2)26-24(36-21)27-19(32)14-35-25-28-22-20(29-30-25)17-11-7-8-12-18(17)31(22)13-16-9-5-4-6-10-16/h4-12H,3,13-14H2,1-2H3,(H,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZLMNNZBWYUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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